![molecular formula C17H25FN2O3S B5636187 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)
3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, has been explored for their potential as TRPV1 antagonists (Ryu et al., 2014). These compounds have shown potent antagonism in pharmacological studies, indicating a robust synthetic approach that could be applicable to the synthesis of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-alkyl/alkenyl substituted pyridine C-region derivatives, has been analyzed for their binding properties and pharmacological activity (Ryu et al., 2014). These analyses often involve docking studies to understand how these molecules interact with biological targets, providing insight into the molecular structure of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, like 2-thio pyridine C-region analogues, have been explored, showing stereospecific and excellent TRPV1 antagonism (Ha et al., 2013). These studies highlight the chemical reactivity and potential pharmacological properties, relevant for understanding the behavior of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.
Physical Properties Analysis
The physical properties of structurally similar compounds are critical in determining their suitability for pharmaceutical applications. For instance, the physical properties of pyridine C-region analogs, like solubility and stability, are essential for their effectiveness as TRPV1 antagonists (Ryu et al., 2015). These properties are likely similar for 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are pivotal for pharmacological applications. The chemical properties of analog compounds, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have been extensively studied, providing insights into how these compounds may interact in biological systems (Kim et al., 2012). Such properties would be crucial for understanding the pharmacodynamics and pharmacokinetics of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.
properties
IUPAC Name |
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-12(2)15-10-20(24(3,22)23)11-16(15)19-17(21)8-7-13-5-4-6-14(18)9-13/h4-6,9,12,15-16H,7-8,10-11H2,1-3H3,(H,19,21)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHLYXIHCKRKF-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide |
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